

DGY-06-116 experimental protocol for cell culture

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Compound of Interest

Compound Name: DGY-06-116

Cat. No.: B8146624

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Application Notes and Protocols for DGY-06-116

Introduction

DGY-06-116 is a potent and selective irreversible covalent inhibitor of Src kinase.^{[1][2][3]} It has demonstrated significant anti-proliferative and cytotoxic effects in various cancer cell lines, particularly those with activated Src signaling.^{[2][3][4]} These application notes provide detailed protocols for cell culture and key experiments to study the effects of **DGY-06-116** in a research setting.

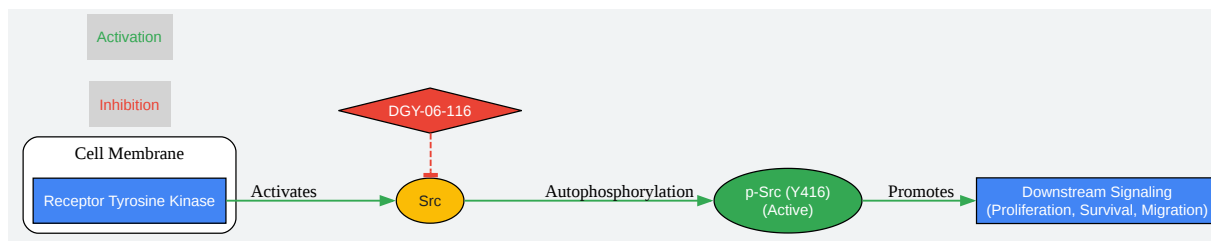
Mechanism of Action

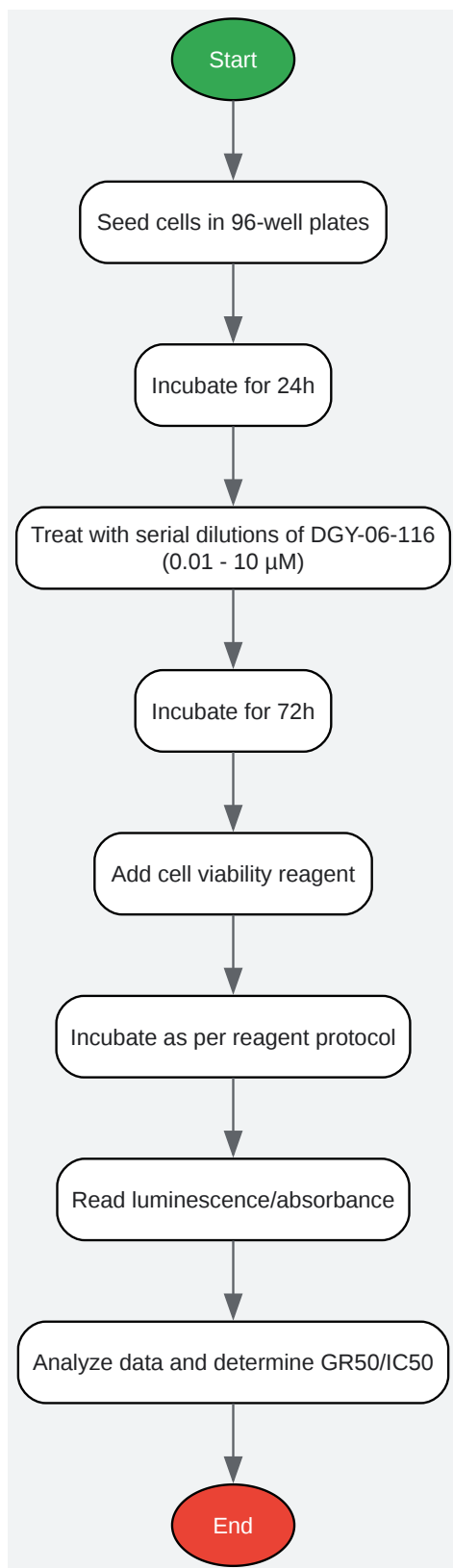
DGY-06-116 acts as an SRC-directed covalent kinase inhibitor.^{[3][4]} It covalently binds to a p-loop cysteine (Cys277) on the Src kinase, leading to potent and sustained inhibition of its activity.^{[3][4][5]} This irreversible binding contributes to its extended duration of action in inhibiting SRC signaling pathways.^{[3][4]} The compound was developed by hybridizing the structures of dasatinib and a covalent kinase probe, SM1-71.^{[5][6][7]}

Signaling Pathway

The primary target of **DGY-06-116** is the Src kinase, a non-receptor tyrosine kinase that plays a crucial role in regulating various cellular processes such as proliferation, survival, migration, and angiogenesis. By inhibiting Src, **DGY-06-116** effectively blocks the downstream signaling

cascades that contribute to cancer progression. Specifically, it has been shown to inhibit the phosphorylation of Src at tyrosine 416 (p-SRCY416), a marker of Src activation.[\[2\]](#)[\[3\]](#)[\[4\]](#)





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